molecular formula C19H18O3 B14210522 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate CAS No. 827340-76-1

2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate

Cat. No.: B14210522
CAS No.: 827340-76-1
M. Wt: 294.3 g/mol
InChI Key: SEJYLMHFNPXQOS-UHFFFAOYSA-N
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Description

2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-1-en-1-yl group, and a phenylprop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate typically involves several steps. One common method includes the reaction of 2-methoxy-4-(prop-1-en-1-yl)phenol with cinnamic acid derivatives under specific conditions. The reaction often requires a catalyst, such as a base or acid, and is carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenylprop-2-enoate derivatives .

Scientific Research Applications

2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

CAS No.

827340-76-1

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(2-methoxy-4-prop-1-enylphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-14H,1-2H3

InChI Key

SEJYLMHFNPXQOS-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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